Cas no 13363-59-2 (Benzoicacid,2,2'-dithiobis3-methyl-)

Benzoicacid,2,2'-dithiobis3-methyl- structure
13363-59-2 structure
Product Name:Benzoicacid,2,2'-dithiobis3-methyl-
CAS No:13363-59-2
MF:C16H14O4S2
MW:334.409962177277
CID:49200
PubChem ID:21584581
Update Time:2025-10-31

Benzoicacid,2,2'-dithiobis3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Dithiobis(3-methylbenzoic acid)
    • 2,2'-DITHIOBIS(3-METHYL)BENZOIC ACID
    • 2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid
    • 2,2'-Dicarboxy-6,6'-dimethyl-diphenyldisulfid
    • 2,2'-DIMETHYL BENZIDINE
    • 2,2'-dithiobis<3-methylbenzoic acid>
    • 2,2'-DITHIODI-M-TOLUIC ACID
    • 6,6'-Dimethyl-2,2'-dicarboxy-diphenyldisulfid
    • Bis-<2-carboxy-6-methyl-phenyl>-disulfid
    • m-Toluicacid, 2,2'-dithiodi- (8CI)
    • 2,2'-Dithiobis[3-meethyl] Benzoic Acid
    • BENZOIC ACID, 2,2'-DITHIOBIS[3-METHYL]-
    • 13363-59-2
    • A806657
    • 2-[(2-carboxy-6-methyl-phenyl)disulfanyl]-3-methyl-benzoic acid
    • AC-22510
    • 2,2 inverted exclamation mark -dithiobis[3-methyl]benzoicacid
    • DTXSID60616126
    • Benzoic acid,2,2'-dithiobis[3-methyl- (9CI)
    • AMY21788
    • AKOS015842496
    • 2,2'-Disulfanediylbis(3-methylbenzoic acid)
    • SCHEMBL6224766
    • FT-0659601
    • 2,2/'-Dithiobis(3-methylbenzoic acid)
    • Benzoic Acid,2,2'-Dithiobis[3-meethyl-
    • Benzoicacid,2,2'-dithiobis3-methyl-
    • Inchi: 1S/C16H14O4S2/c1-9-5-3-7-11(15(17)18)13(9)21-22-14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
    • InChI Key: NRIKVCMXILLQNH-UHFFFAOYSA-N
    • SMILES: S(C1C(C(=O)O)=CC=CC=1C)SC1C(C(=O)O)=CC=CC=1C

Computed Properties

  • Exact Mass: 334.03300
  • Monoisotopic Mass: 334.03335127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • PSA: 125.20000
  • LogP: 4.49920

Benzoicacid,2,2'-dithiobis3-methyl- Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzoicacid,2,2'-dithiobis3-methyl- Pricemore >>

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Additional information on Benzoicacid,2,2'-dithiobis3-methyl-

Benzoic Acid, 2,2'-Dithiobis(3-Methyl-): An Overview of Its Properties, Applications, and Recent Research

Benzoic acid, 2,2'-dithiobis(3-methyl-) (CAS No. 13363-59-2) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This molecule, characterized by its unique structure and properties, has found applications in various areas, including pharmaceuticals, materials science, and analytical chemistry. This article provides a comprehensive overview of benzoic acid, 2,2'-dithiobis(3-methyl-), including its chemical structure, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

Benzoic acid, 2,2'-dithiobis(3-methyl-) is a derivative of benzoic acid with a dithio bridge and two methyl groups. The molecular formula is C14H14O4S2, and its molecular weight is approximately 306.37 g/mol. The compound features a central dithio linkage that connects two benzoic acid moieties, each substituted with a methyl group at the 3-position. This unique structure imparts specific chemical properties to the molecule, such as enhanced solubility in organic solvents and reactivity in various chemical reactions.

The physical properties of benzoic acid, 2,2'-dithiobis(3-methyl-) include a melting point of around 150-155°C and a boiling point that is not typically reported due to its decomposition at high temperatures. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical processes and formulations.

Synthesis Methods

The synthesis of benzoic acid, 2,2'-dithiobis(3-methyl-) can be achieved through several routes. One common method involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form the corresponding disulfide intermediate. This intermediate is then oxidized to yield the desired product. Another approach involves the condensation of 3-methylbenzoyl chloride with thiourea followed by oxidation to form the disulfide bond.

The choice of synthesis method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents.

Biological Activities

Benzoic acid, 2,2'-dithiobis(3-methyl-) has been studied for its potential biological activities. Research has shown that this compound exhibits antioxidant properties due to its ability to scavenge free radicals. Antioxidants play a crucial role in protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS). The antioxidant activity of benzoic acid, 2,2'-dithiobis(3-methyl-) makes it a promising candidate for use in pharmaceutical formulations aimed at preventing or treating oxidative stress-related diseases.

In addition to its antioxidant properties, benzoic acid, 2,2'-dithiobis(3-methyl-) has been investigated for its antimicrobial activity. Studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Applications

The unique properties of benzoic acid, 2,2'-dithiobis(3-methyl-) have led to its application in various fields. In pharmaceuticals, it has been used as an intermediate in the synthesis of drugs with specific therapeutic effects. For example, it can be used to synthesize compounds with anti-inflammatory or antiviral properties.

In materials science, benzoic acid, 2,2'-dithiobis(3-methyl-) has been explored for its potential use as a stabilizer or modifier in polymer formulations. Its ability to enhance the thermal stability and mechanical properties of polymers makes it valuable in the development of advanced materials for industrial applications.

In analytical chemistry, benzoic acid, 2,2'-dithiobis(3-methyl-) has been used as a reference standard or derivatizing agent in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its well-defined chemical structure and stability make it an ideal choice for these applications.

Recent Research Developments

The ongoing research on benzoic acid, 2,2'-dithiobis(3-methyl-) continues to uncover new insights into its properties and potential applications. Recent studies have focused on optimizing synthetic methods to improve yield and purity while reducing environmental impact. For example, researchers have developed catalytic systems that enhance the efficiency of disulfide bond formation using mild reaction conditions.

In the field of medicinal chemistry, there has been growing interest in exploring the therapeutic potential of compounds derived from benzoic acid, 2,2'-dithiobis(3-methyl-). Studies have shown that certain derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells while sparing normal cells. These findings suggest that further research could lead to the development of novel anticancer agents based on this scaffold.

In materials science, recent research has focused on using benzoic acid, 2,2'-dithiobis(3-methyl-) strong>-based compounds as functional additives in polymer blends. These additives have been shown to improve the processability and performance of polymers used in automotive parts and electronic devices.

Benzoic acid, 2,2’-dithiobis(3-methyl-) strong>, with its unique chemical structure and versatile properties,continues to be an important compound in various scientific disciplines。Ongoing research is expanding our understanding of its potential applications,from pharmaceuticals to materials science。As new synthetic methods are developed and novel derivatives are synthesized,the future prospects for this compound appear promising。 p >

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